4,6-bis(morpholin-4-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazin-2-amine
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Overview
Description
4,6-bis(morpholin-4-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazin-2-amine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of morpholine and tetramethylpiperidine groups attached to a triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-bis(morpholin-4-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazin-2-amine typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride, under controlled conditions.
Introduction of Morpholine Groups: Morpholine groups are introduced through nucleophilic substitution reactions, where morpholine reacts with the triazine core.
Attachment of Tetramethylpiperidine: The tetramethylpiperidine group is attached via a similar nucleophilic substitution reaction, using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4,6-bis(morpholin-4-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the triazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can produce a variety of substituted triazine compounds.
Scientific Research Applications
4,6-bis(morpholin-4-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4,6-bis(morpholin-4-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,6-bis(dimethylamino)-1,3,5-triazine: A similar triazine derivative with dimethylamino groups instead of morpholine and tetramethylpiperidine.
2,4,6-tris(2-pyridyl)-1,3,5-triazine: Another triazine compound with pyridyl groups.
Uniqueness
4,6-bis(morpholin-4-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazin-2-amine is unique due to the presence of both morpholine and tetramethylpiperidine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4,6-dimorpholin-4-yl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35N7O2/c1-19(2)13-15(14-20(3,4)25-19)21-16-22-17(26-5-9-28-10-6-26)24-18(23-16)27-7-11-29-12-8-27/h15,25H,5-14H2,1-4H3,(H,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHQEMRYXUQORB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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